molecular formula C18H15N5O4S2 B2581882 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1172016-87-3

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2581882
CAS No.: 1172016-87-3
M. Wt: 429.47
InChI Key: PMCOJIJTKVQDMZ-UHFFFAOYSA-N
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Description

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S2 and its molecular weight is 429.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Anticancer Activity : A related compound was designed and synthesized for evaluation against cancer cell lines. It exhibited moderate to excellent anticancer activity, suggesting potential for similar compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Applications

  • Antibacterial Agents : Analogous compounds have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide in developing new antibacterial drugs (Palkar et al., 2017).

Synthesis and Structural Analysis

  • Synthesis and Biological Activity : The synthesis and preliminary antimicrobial screening of similar compounds have been explored, showing higher activity compared to reference drugs. This highlights the compound's relevance in developing new antimicrobial agents (Latthe & Badami, 2007).

Applications in Antioxidant Studies

  • Antioxidant Studies : Research has been conducted on similar compounds for their potential as antioxidants. This indicates a possible application of this compound in oxidative stress-related conditions (Ahmad et al., 2012).

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-23(2)29(25,26)12-9-7-11(8-10-12)16-21-22-18(27-16)20-15(24)17-19-13-5-3-4-6-14(13)28-17/h3-10H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCOJIJTKVQDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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